6-Iododiosmin

描述

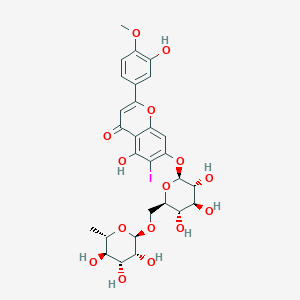

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHZOEUTFCPQMO-MBXQFJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31IO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Iododiosmin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iododiosmin, a key impurity identified during the synthesis of the phlebotropic drug, Diosmin. While extensive research is available for Diosmin, data specifically on this compound is limited. This document consolidates the available chemical and physical data, outlines its synthetic origins, and provides inferred experimental protocols for its synthesis and analysis based on the literature concerning Diosmin production. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and quality control who may encounter this compound. A significant data gap exists in the scientific literature regarding the biological activity, mechanism of action, and toxicological profile of this compound, highlighting a potential area for future research.

Introduction

This compound, chemically known as 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is primarily recognized as an impurity in the production of Diosmin.[1][2][3] Diosmin is a semisynthetic flavonoid derived from Hesperidin and is widely used in the treatment of chronic venous insufficiency and hemorrhoids. The presence of impurities such as this compound is a critical consideration in the pharmaceutical manufacturing of Diosmin, necessitating robust analytical methods for its detection and control. This guide aims to provide a detailed technical summary of the existing knowledge on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information resources.[1][4][5]

| Property | Value | Reference(s) |

| CAS Number | 1431536-92-3 | [1][2] |

| Molecular Formula | C₂₈H₃₁IO₁₅ | [1] |

| Molecular Weight | 734.44 g/mol | [6] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | 6-Iodo-Diosmin, Diosmin EP Impurity D | [5][7] |

| Appearance | Pale Yellow Solid | [7] |

| Melting Point | 199-200 °C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and aqueous base. | [5] |

| Storage Temperature | -20°C | [5] |

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as a byproduct during the conversion of Hesperidin to Diosmin, particularly in processes that utilize iodine.[3] The synthesis of Diosmin from Hesperidin involves a dehydrogenation step, and a common method employs iodine in the presence of a base like pyridine.[3] During this reaction, electrophilic iodination of the electron-rich aromatic ring of the flavone structure can occur, leading to the formation of this compound.

Experimental Protocol: Synthesis of Diosmin with this compound as a Byproduct

The following is a generalized protocol for the synthesis of Diosmin from Hesperidin, which is known to produce this compound as an impurity. This protocol is based on descriptions found in the patent literature.[3]

Materials:

-

Hesperidin

-

Pyridine

-

Iodine

-

Sodium thiosulfate solution

-

Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid

-

Methanol

Procedure:

-

In a reaction vessel, dissolve Hesperidin in pyridine.

-

Slowly add iodine to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours to facilitate the dehydrogenation of Hesperidin to Diosmin.

-

After the reaction is complete, cool the mixture.

-

Treat the reaction mass with an alcohol, such as methanol, to precipitate the crude product, which will be a mixture of Diosmin and impurities including this compound.

-

Filter the crude product and wash it with a sodium thiosulfate solution to remove any unreacted iodine.

-

The crude product can be further purified by recrystallization from a dimethylformamide-water mixture.

-

The purified product is then treated with an acid (e.g., hydrochloric acid) and a base to remove other volatile impurities.

Analytical Methodologies

The detection and quantification of this compound are crucial for the quality control of Diosmin. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[8][9]

Experimental Protocol: HPLC Analysis of Diosmin and Impurities

The following is a representative HPLC method that can be adapted for the analysis of this compound in a Diosmin sample.[8][9][10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of methanol and water.[9]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound (if available as a reference standard) in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).

-

Sample Preparation: Accurately weigh and dissolve the Diosmin sample in a suitable solvent. The sample may require sonication to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Monitor the eluent at a wavelength where both Diosmin and this compound have significant absorbance, typically around 280 nm or 345 nm.[9]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the impurity based on the peak area relative to the standard or as a percentage of the total peak area.

Biological Activity and Mechanism of Action

There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or toxicological profile of this compound. Research in this area has focused almost exclusively on the parent compound, Diosmin.

For context, Diosmin exhibits a range of biological effects, including venotonic, anti-inflammatory, and antioxidant properties. Its mechanisms of action are thought to involve the modulation of various signaling pathways, including those related to inflammation and oxidative stress. Given the structural similarity, it is plausible that this compound may share some biological activities with Diosmin or possess unique properties due to the presence of the iodine atom. However, without experimental data, this remains speculative. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a well-identified impurity in the synthesis of Diosmin. While its chemical and physical properties are documented, and its synthetic origin is understood within the context of Diosmin manufacturing, there is a significant void in the scientific literature regarding its biological effects. The experimental protocols for synthesis and analysis provided in this guide are inferred from the broader knowledge of Diosmin production and purification. For researchers and professionals in the pharmaceutical industry, the primary significance of this compound lies in its role as a process-related impurity that must be monitored and controlled to ensure the quality and safety of Diosmin-containing products. The lack of data on its biological activity presents a clear opportunity for future research to better understand the potential pharmacological or toxicological implications of this compound.

References

- 1. 6-Iodo Diosmin | C28H31IO15 | CID 71749478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Iodo-Diosmin - Acanthus Research [acanthusresearch.com]

- 3. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]

- 4. 6-Iodo DiosMin | 1431536-92-3 [chemicalbook.com]

- 5. 6-Iodo DiosMin Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. Diosmin EP Impurity D (6-Iodo Diosmin) | CymitQuimica [cymitquimica.com]

- 8. Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

6-Iododiosmin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. While diosmin is widely recognized for its therapeutic effects on venous diseases, this compound is primarily known as an impurity that can arise during the synthesis and purification of diosmin.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential experimental protocols related to this compound, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct experimental data for this compound, some of the protocols and pathways described herein are based on established methods for related flavonoids and should be considered as starting points for investigation.

Chemical Structure and Properties

This compound, systematically named 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is characterized by the addition of an iodine atom at the 6-position of the benzopyran-4-one core of diosmin. This structural modification significantly alters its physicochemical properties.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₁IO₁₅ | PubChem |

| Molecular Weight | 734.44 g/mol | PubChem |

| CAS Number | 1431536-92-3 | Santa Cruz Biotechnology |

| Appearance | Light yellow crystalline solid | Synthose[2] |

| Melting Point | 199-200 °C (dec.) or 212-214 °C (dec.) | ChemicalBook[3], Synthose[2] |

| Solubility | Soluble in DMSO | Synthose[2] |

| pKa (Predicted) | 4.62 ± 0.40 | Guidechem[2] |

| XLogP3 (Predicted) | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 8 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 15 | Guidechem[2] |

| Rotatable Bond Count | 7 | Guidechem[2] |

| Topological Polar Surface Area | 234 Ų | PubChem |

Experimental Protocols

Due to the limited public data on this compound, the following experimental protocols are proposed based on general methods for flavonoid synthesis and analysis.

Hypothetical Synthesis of this compound

The synthesis of this compound can be conceptually based on the iodination of its precursor, hesperidin, a process that is also used for the synthesis of diosmin itself. A patent for diosmin preparation suggests that this compound can be a byproduct. The following is a generalized protocol adapted from this process.

Materials:

-

Hesperidin

-

Pyridine (solvent)

-

Iodine

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium thiosulfate

-

Dimethylformamide (DMF) for purification

-

Water

Procedure:

-

Dissolve hesperidin in pyridine in a reaction vessel.

-

Add sodium hydroxide to the solution while stirring.

-

Add iodine portion-wise to the mixture over a period of one hour.

-

Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.

-

After the reaction, distill off the pyridine.

-

Add a solution of sodium thiosulfate to quench any remaining iodine, followed by water.

-

Filter the crude product. The crude product will be a mixture containing diosmin and this compound.

-

Further purification to isolate this compound would require chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and quantification of this compound.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm or 345 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: A standard solution of purified this compound in a suitable solvent (e.g., DMSO/methanol mixture) should be prepared for quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent such as DMSO-d₆.

-

Experiments:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure, including the position of the iodine atom and the glycosidic linkages.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.

-

Analysis Mode: Both positive and negative ion modes should be explored.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition (C₂₈H₃₁IO₁₅).

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can help in confirming the structure, particularly the glycosidic linkages and the position of the iodine on the aglycone.

Hypothetical Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the parent compound, diosmin, is known to exhibit a range of pharmacological effects, including venotonic, anti-inflammatory, and antioxidant properties. It is plausible that this compound may share some of these activities or possess unique properties due to the presence of the iodine atom.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known anti-inflammatory mechanisms of flavonoids. This pathway focuses on the inhibition of pro-inflammatory signaling cascades.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound remains a compound of interest primarily from a pharmaceutical quality and impurity profiling perspective. However, the presence of an iodine atom on the flavonoid scaffold opens up possibilities for altered biological activity that warrants further investigation. This guide provides a foundational understanding of its structure and properties and offers a starting point for researchers to develop experimental protocols for its synthesis, characterization, and biological evaluation. Future studies are needed to elucidate the specific pharmacological profile of this compound and determine if it has any therapeutic potential beyond its current classification as a diosmin impurity.

References

6-Iododiosmin (CAS 1431536-92-3): A Technical Overview of a Diosmin-Related Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Iododiosmin, a halogenated derivative and known impurity of the flavonoid diosmin. While extensive research exists for its parent compound, diosmin, publicly available data specifically on this compound is limited. This document summarizes the existing information and highlights areas for future research.

Chemical and Physical Properties

This compound, identified as Diosmin EP Impurity D, is a molecule with the chemical formula C₂₈H₃₁IO₁₅ and a molecular weight of approximately 734.44 g/mol .[1][2][3][4] Its structure is characterized by the introduction of an iodine atom at the 6-position of the diosmin scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1431536-92-3 | [1][2][4] |

| Molecular Formula | C₂₈H₃₁IO₁₅ | [1][2][3][4] |

| Molecular Weight | 734.44 g/mol | [1][3][4] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [5][6] |

| Synonyms | Diosmin EP Impurity D, 6-Iodo-Diosmin | [1][2][7] |

| Melting Point | 212-214 °C (decomposes) | [6] |

| Solubility | Soluble in DMSO | |

| Appearance | Light Yellow Crystalline Solid | [6] |

Synthesis and Isolation

This compound is recognized as an impurity that can form during the synthesis of diosmin from hesperidin.[8] The process often involves an iodination step followed by dehydroiodination. While patents describe the overall synthesis of diosmin, they do not provide specific, detailed protocols for the isolation and purification of this compound.

A general workflow for the synthesis of diosmin, which may produce this compound as a byproduct, is outlined below. The precise conditions that favor the formation and isolation of this compound are not well-documented.

Biological Activity and Mechanism of Action

To date, there are no specific studies in the public domain detailing the biological activity or mechanism of action of this compound. Research has predominantly focused on the parent compound, diosmin, which is known for its venotonic, anti-inflammatory, and antioxidant properties.[9][10]

The introduction of halogen atoms into flavonoid structures has been shown in some cases to enhance their biological activities, including antiangiogenic and cytotoxic effects.[11][12] This suggests that this compound could potentially possess unique pharmacological properties distinct from diosmin. However, without experimental data, this remains speculative.

Due to the absence of biological studies, no signaling pathways or mechanisms of action for this compound can be described.

Quantitative Data

There is currently no publicly available quantitative data regarding the biological activity of this compound, such as IC₅₀ or Kᵢ values.

Experimental Protocols

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis and preparative isolation of this compound are not available in the scientific literature. Researchers interested in obtaining this compound may need to adapt and optimize methods from existing diosmin synthesis procedures, followed by advanced chromatographic separation techniques to isolate the iodinated impurity.

Analytical Methods

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for the identification and quantification of impurities in diosmin bulk drug and pharmaceutical formulations.[13] These methods can be utilized for the detection and characterization of this compound.

Future Research Directions

The significant gap in the scientific literature regarding this compound presents several opportunities for future research:

-

Development of a targeted synthesis and efficient purification protocol for this compound to enable further pharmacological studies.

-

In vitro and in vivo evaluation of its biological activities , including but not limited to its potential anti-inflammatory, antioxidant, anti-cancer, and venotonic properties.

-

Investigation of its mechanism of action to understand the molecular targets and signaling pathways it may modulate.

-

Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Comparative studies with diosmin to elucidate the impact of the iodine substitution on the molecule's biological activity.

Conclusion

This compound (CAS 1431536-92-3) is a known impurity of diosmin with well-defined chemical and physical properties. However, a thorough review of the current scientific literature reveals a significant lack of data on its specific biological activities, mechanism of action, and quantitative pharmacological parameters. While the halogenation of flavonoids can lead to enhanced biological effects, dedicated studies are required to determine if this holds true for this compound. This technical guide serves to summarize the currently available information and to encourage further research into this potentially interesting flavonoid derivative.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Iodo Diosmin | CAS# 1431536-92-3 | C₂₈H₃â‚IOâ‚â‚… [symteraanalytics.com]

- 3. 6-Iodo Diosmin (1 mg/mL in DMSO) | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 6-Iodo Diosmin | C28H31IO15 | CID 71749478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. veeprho.com [veeprho.com]

- 8. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]

- 9. Pharmacology of Diosmin, a Citrus Flavone Glycoside: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altmedrev.com [altmedrev.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 6-Iododiosmin from Hesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-iododiosmin, a derivative of diosmin, which is synthesized from the naturally occurring flavonoid hesperidin. This document details the chemical pathway, experimental protocols, and quantitative data derived from established methodologies.

Introduction

Diosmin is a flavone glycoside widely used as a phlebotonic and vascular protecting agent. It is semi-synthetically produced from hesperidin, a flavanone glycoside abundant in citrus peels. The conversion of hesperidin to diosmin involves an oxidation reaction, typically facilitated by iodine in a basic medium. During this process, iodinated derivatives of diosmin, such as this compound, can be formed as intermediates or byproducts. While often considered an impurity in the production of pure diosmin, this compound is a distinct chemical entity with potential for further research and application. This guide focuses on the intentional synthesis or isolation of this compound.

Synthesis Pathway

The synthesis of this compound from hesperidin is a two-step process. The first step involves the conversion of hesperidin to diosmin, which is then followed by iodination. In many described industrial processes, these two steps can occur in the same reaction vessel.

-

Dehydrogenation of Hesperidin to Diosmin: Hesperidin is oxidized to form diosmin. This reaction creates a double bond in the C-ring of the flavonoid structure. Iodine is a common oxidizing agent for this transformation, which typically occurs in the presence of a base and a suitable solvent.

-

Electrophilic Iodination of Diosmin: The newly formed diosmin can then undergo electrophilic aromatic substitution with iodine at the 6-position of the A-ring, yielding this compound. The reaction conditions, particularly the amount of iodine and the reaction time, can be modulated to favor the formation of this iodinated derivative.

The overall reaction can be visualized as follows:

Potential Biological Activity of 6-Iododiosmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iododiosmin is a halogenated derivative and a known impurity of diosmin, a naturally occurring flavonoid with a wide range of documented biological activities.[1][2] While direct experimental evidence on the biological effects of this compound is currently limited, its structural similarity to diosmin suggests it may possess comparable or modulated pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of this compound, extrapolated from the known effects of its parent compound. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.

Introduction to this compound

This compound is chemically identified as 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one.[3] It is recognized as an impurity in preparations of diosmin (Diosmin EP Impurity D).[4] Given that the parent compound, diosmin, exhibits significant anticancer, anti-inflammatory, and antioxidant properties, it is hypothesized that the introduction of an iodine atom at the 6-position of the flavonoid backbone could influence its biological activity, potentially leading to enhanced efficacy or novel mechanisms of action.

Potential Anticancer Activity

The anticancer effects of diosmin are well-documented against various cancer cell lines.[5][6] It is plausible that this compound could exhibit similar or enhanced cytotoxic and apoptotic activities.

Cytotoxicity Data of the Parent Compound, Diosmin

The following table summarizes the cytotoxic activity of diosmin against different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18 µg/mL (induces apoptosis) | Not Specified | [5] |

| Dalton Ascitic Lymphoma (DAL) | Leukemia | Dose-dependent | Not Specified | [7] |

Proposed Mechanism of Anticancer Action

Diosmin has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[5] It is proposed that this compound may act through a similar signaling pathway.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Potential Anti-inflammatory Effects

Diosmin is known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8][9] this compound may share this activity.

Proposed Mechanism of Anti-inflammatory Action

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB, which regulates the expression of inflammatory cytokines.

References

- 1. 6-Iodo DiosMin | 1431536-92-3 [chemicalbook.com]

- 2. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 6-Iodo Diosmin | CAS# 1431536-92-3 | C₂₈H₃â‚IOâ‚â‚… [symteraanalytics.com]

- 5. geneticsmr.com [geneticsmr.com]

- 6. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and Anti-inflammatory Effect of Diosmin against Dalton Ascitic Lymphoma Induced Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Diosmin Treatment on the Level of Oxidative Stress Markers in Patients with Chronic Venous Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacological Screening of Iodinated Flavonoids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological screening of iodinated flavonoids, a promising class of compounds for drug discovery. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and mechanistic understanding of these modified natural products. This whitepaper details experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial activities, summarizes key quantitative data, and illustrates the signaling pathways potentially modulated by these compounds.

Introduction

Flavonoids are a diverse group of polyphenolic compounds of plant origin, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Chemical modification of the flavonoid scaffold, such as through iodination, offers a strategy to enhance their pharmacological potency and modulate their pharmacokinetic properties. Iodinated flavonoids have emerged as compounds of interest, with studies indicating their potential as enhanced therapeutic agents. This guide provides a technical framework for the systematic screening of these novel compounds.

Synthesis of Iodinated Flavonoids

The introduction of iodine into the flavonoid structure can be achieved through various synthetic methodologies. A common approach involves the electrophilic iodination of the flavonoid backbone. For instance, new iodochalcones, flavones, and flavonols can be prepared from corresponding chalcones. The synthesis of iodoflavones from their respective chalcone precursors can be efficiently achieved using both conventional heating and microwave irradiation techniques, with the latter often resulting in significantly reduced reaction times and increased yields.[2][3] The structural confirmation of these synthesized iodinated flavonoids is typically performed using spectroscopic methods such as UV, IR, and NMR.[2][3]

Pharmacological Screening Protocols

A comprehensive pharmacological screening of iodinated flavonoids involves a battery of in vitro and in vivo assays to determine their biological activities and toxicities. Detailed protocols for key assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][4]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of iodinated flavonoids in a suitable solvent (e.g., DMSO). Serially dilute the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory properties of compounds.[5][6]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Experimental Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the iodinated flavonoid orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight). A vehicle control group and a positive control group (e.g., indomethacin at 10 mg/kg) should be included.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the iodinated flavonoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.

Quantitative Data on Iodinated and Halogenated Flavonoids

The following tables summarize available quantitative data on the pharmacological activities of iodinated and other halogenated flavonoids. It is important to note that data specifically for iodinated flavonoids is still emerging, and much of the current knowledge is derived from studies on a broader range of halogenated analogs.

Table 1: Anticancer Activity of Halogenated Flavonoids (IC₅₀ values in µM)

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavone Derivatives | HEL (Human Erythroleukemia) | Close to Cisplatin | [3][9] |

| Flavone Derivatives | PC3 (Prostate Cancer) | Close to Cisplatin | [3][9] |

| Isoflavone Derivatives | PC-3 (Prostate Cancer) | 1.8 ± 0.4 | [4] |

| Isoflavone Derivatives | LNCaP (Prostate Cancer) | 1.3 ± 0.2 | [4] |

| 4'-Bromoflavonol | A549 (Lung Cancer) | 0.46 ± 0.02 | [8][10] |

| Flavonoid-based Amide | MDA-MB-231 (Breast Cancer) | 1.76 ± 0.91 | [9] |

| 3,5-dihydroxy-7-methoxyflavone | MIA PaCa-2 (Pancreatic Cancer) | Active (Concentration-dependent) | [11] |

Table 2: Antimicrobial Activity of Halogenated Flavonoids (MIC values in µg/mL)

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Iodochalcones | E. coli | More active than Tetracycline (in vivo) | |

| Iodochalcones | S. aureus | More active than Tetracycline (in vivo) | |

| Chalcone with Iodine group | S. aureus | 250 | [12] |

| Thiazole-based Chalcones | B. cereus | 6.5-28.4 (µmol x 10⁻²/mL) | [7][13] |

| Chalcone Derivatives | S. aureus | 7.81–250 | [8] |

| Chalcone Derivatives | C. albicans | 15.6 to 31.25 | [8] |

Table 3: Enzyme Inhibitory Activity of Flavonoids (IC₅₀ and Kᵢ values)

| Flavonoid | Enzyme | IC₅₀ / Kᵢ | Reference |

| Quercetin | Xanthine Oxidase | IC₅₀ = 7.23 µM | [10] |

| Baicalein | Xanthine Oxidase | IC₅₀ = 9.44 µM, Kᵢ = 2.48 x 10⁻⁶ M | [10] |

| Flavones/Flavonols | Xanthine Oxidase | IC₅₀ = 0.40 to 5.02 µM | [14] |

| Naringin octanoate | Xanthine Oxidase | IC₅₀ = 110.35 µM | [15] |

| Diosmetin | Xanthine Oxidase | Strongest inhibitor of uric acid formation | [1] |

Modulation of Signaling Pathways

Flavonoids exert their biological effects by interacting with a multitude of intracellular signaling pathways. The introduction of iodine can potentially alter these interactions. While specific data for iodinated flavonoids is limited, the foundational mechanisms of their parent compounds provide a strong basis for investigation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[16][17][18] Flavonoids have been shown to inhibit this pathway at various nodes, leading to anticancer effects.[9][19][20][21] For instance, some flavonoid-based amide derivatives have been shown to down-regulate the expression of p-PI3K and p-Akt in breast cancer cells.[9]

References

- 1. Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. louis.uah.edu [louis.uah.edu]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR and QSAR of the antioxidant activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jddtonline.info [jddtonline.info]

- 20. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 6-Iododiosmin Cytotoxicity: A Proposed Technical Framework

Disclaimer: As of the latest literature review, specific studies on the in vitro cytotoxicity of 6-Iododiosmin are not publicly available. This technical guide, therefore, presents a proposed framework for its evaluation based on the known anticancer properties of its parent compound, diosmin, and established methodologies for in vitro cytotoxicity assessment of novel flavonoid derivatives. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Diosmin, a naturally occurring flavonoid glycoside, has demonstrated promising anticancer activities, including the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2] The addition of a halogen, such as iodine, to a flavonoid structure can potentially enhance its bioactivity. This has been observed with other iodinated compounds which exhibit antineoplastic effects.[3][4] This document outlines a comprehensive in vitro strategy to evaluate the cytotoxic potential of this compound, a novel derivative of diosmin. The proposed studies aim to determine its efficacy and elucidate its potential mechanism of action in cancer cells.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines and a normal cell line would be selected for the study. For instance:

-

MCF-7: Human breast adenocarcinoma (p53 wild-type)

-

MDA-MB-231: Human breast adenocarcinoma (p53 mutant)

-

HepG2: Human hepatocellular carcinoma

-

A549: Human lung carcinoma

-

HUVEC: Human Umbilical Vein Endothelial Cells (as a normal cell control)

Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability will be expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) will be calculated.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[6]

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed and treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | 45.2 | 28.5 | 15.8 |

| MDA-MB-231 | 58.7 | 39.1 | 22.4 |

| HepG2 | 65.1 | 42.6 | 28.9 |

| A549 | 72.3 | 55.9 | 35.1 |

| HUVEC | >100 | >100 | >100 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Control | 65.3 ± 2.1 | 20.1 ± 1.5 | 14.6 ± 1.2 | 1.2 ± 0.3 |

| This compound (IC50) | 40.8 ± 1.8 | 15.5 ± 1.1 | 38.7 ± 2.5 | 5.0 ± 0.8 |

| This compound (2x IC50) | 25.1 ± 1.5 | 10.2 ± 0.9 | 55.4 ± 3.1 | 9.3 ± 1.1 |

Table 3: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in MCF-7 Cells (24h treatment)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | 96.2 ± 1.5 | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.6 ± 0.1 |

| This compound (IC50) | 75.4 ± 2.8 | 12.8 ± 1.3 | 8.5 ± 0.9 | 3.3 ± 0.5 |

| This compound (2x IC50) | 58.9 ± 3.1 | 20.1 ± 1.8 | 15.7 ± 1.4 | 5.3 ± 0.7 |

Visualizations

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a robust framework for the initial in vitro evaluation of this compound's cytotoxicity. Based on the known activity of diosmin, it is hypothesized that this compound may exhibit significant anticancer effects, potentially through the induction of G2/M cell cycle arrest and apoptosis. The proposed experiments will provide crucial data on its efficacy, selectivity, and mechanism of action, which are essential for its further development as a potential therapeutic agent.

References

- 1. Diosmin-induced senescence, apoptosis and autophagy in breast cancer cells of different p53 status and ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antineoplastic effect of iodine in mammary cancer: participation of 6-iodolactone (6-IL) and peroxisome proliferator-activated receptors (PPAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kosheeka.com [kosheeka.com]

- 6. mdpi.com [mdpi.com]

Predicted Mechanism of Action for 6-Iododiosmin: A Technical Guide for Researchers

Disclaimer: This document outlines the predicted mechanism of action for 6-Iododiosmin. As of the time of writing, there is a notable absence of direct experimental studies on this specific compound. The following guide is therefore a scientifically informed extrapolation based on the well-documented activities of its parent flavonoid, diosmin, and the known effects of iodination on the biological activity of phenolic compounds.

Executive Summary

This compound is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin itself exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties. The introduction of an iodine atom to the diosmin structure is hypothesized to modulate its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This guide predicts that this compound will likely exert anti-cancer effects through the induction of apoptosis and cell cycle arrest, pathways well-established for its parent compound. The iodine moiety may further contribute to these effects by increasing cellular uptake and promoting oxidative stress within cancer cells. This document provides a foundational framework for initiating research into the therapeutic potential of this compound.

Predicted Core Anti-Cancer Mechanisms

The anti-neoplastic activity of this compound is predicted to be a multifaceted process involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These mechanisms are likely to be similar to those of diosmin, but potentially augmented by the presence of the iodine atom.

Induction of Apoptosis

It is predicted that this compound will induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is based on studies of diosmin, which show it can modulate the expression of key regulatory proteins in the apoptotic cascade.[1]

Key Predicted Events:

-

Modulation of Bcl-2 Family Proteins: this compound is expected to shift the balance between pro-apoptotic and anti-apoptotic proteins. It is predicted to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This disrupts the mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[2]

-

Caspase Activation: Cytosolic cytochrome c will bind to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, primarily caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]

-

Role of Iodine: The iodine atom may enhance these effects. Halogenation can increase the lipophilicity of flavonoids, potentially leading to greater cellular accumulation. Furthermore, iodine itself can act as a mild oxidant at higher concentrations, promoting the generation of reactive oxygen species (ROS) that can further damage mitochondria and trigger apoptosis.[3]

Induction of Cell Cycle Arrest

This compound is also predicted to inhibit cancer cell proliferation by inducing cell cycle arrest, likely at the G2/M phase, a known effect of the related compound diosgenin.[2][4]

Key Predicted Events:

-

Modulation of Cyclin-Dependent Kinases (CDKs): The progression of the cell cycle is controlled by CDKs and their regulatory cyclin partners. This compound is predicted to interfere with this machinery, potentially by downregulating the expression of key proteins like cyclin B1 and upregulating CDK inhibitors such as p21.[2][4]

-

Checkpoint Activation: By disrupting the normal function of the cell cycle machinery, this compound may activate cellular checkpoints (e.g., Chk1), preventing cells from proceeding into mitosis and thereby halting proliferation.[2]

Quantitative Data (Based on Parent/Related Compounds)

Direct quantitative data for this compound is unavailable. The following tables summarize data for diosmin and diosgenin to provide a baseline for future comparative studies.

Table 1: In Vitro Cytotoxicity of Diosmin and Diosgenin

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Diosmin | HepG2 (Liver Cancer) | MTT | IC50 | ~100 µM/ml at 24h | [3] |

| Diosgenin | MCF-7 (Breast Cancer) | MTT | Viability | ~80% inhibition at 40 µM for 48h | [5] |

| Diosgenin | Hs578T (Breast Cancer) | MTT | Viability | ~70% inhibition at 40 µM for 48h | [5] |

Table 2: Effects of Diosmin/Diosgenin on Key Regulatory Proteins

| Compound | Cell Line | Target Protein | Effect | Reference |

| Diosmin | MDA-MB-231 | Bax | Upregulation | [1] |

| Diosmin | MDA-MB-231 | Bcl-2 | Downregulation | [1] |

| Diosmin | MDA-MB-231 | Caspase-3 | Upregulation | [1] |

| Diosgenin | K562 (Leukemia) | Cyclin B1 | Decreased levels | [4] |

| Diosgenin | K562 (Leukemia) | p21 | Decreased levels | [4] |

| Diosgenin | K562 (Leukemia) | cdc2 | Increased levels | [4] |

| Diosgenin | Breast Cancer | p-Chk1 | Altered expression | [2] |

Proposed Experimental Protocols

The following are detailed methodologies adapted from studies on diosmin and related flavonoids, which can be applied to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cyclin B1, anti-p21, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Predicted Pathways and Workflows

Predicted Apoptotic Pathway for this compound

Caption: Predicted intrinsic apoptosis pathway activated by this compound.

Predicted Cell Cycle Arrest Pathway for this compound

Caption: Predicted G2/M cell cycle arrest mechanism induced by this compound.

Proposed Experimental Workflow

Caption: Logical workflow for the investigation of this compound's anti-cancer activity.

References

A Technical Review on the Synthesis of Diosmin and the Genesis of Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin, a naturally occurring flavonoid glycoside, is a prominent therapeutic agent for chronic venous insufficiency, hemorrhoids, and other vascular disorders. While it can be extracted from various plant sources, the low natural abundance makes commercial production reliant on the semi-synthesis from the more abundant flavonoid, hesperidin. The synthetic conversion, however, is not without its challenges, primarily the formation of process-related impurities that can impact the final product's purity, safety, and efficacy. This technical guide provides a comprehensive review of the prevalent synthetic methodologies for diosmin, with a core focus on the formation, identification, and quantification of impurities. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers and professionals in the development of robust and well-controlled diosmin manufacturing processes.

Principal Synthetic Pathways of Diosmin from Hesperidin

The most widely adopted industrial synthesis of diosmin involves the dehydrogenation of hesperidin, which introduces a double bond in the C-ring of the flavanone structure to yield the flavone structure of diosmin. The primary method for this conversion is through an iodination-dehydroiodination reaction.

Iodine-Mediated Dehydrogenation

The conversion of hesperidin to diosmin using iodine is a cornerstone of its commercial synthesis. This process is typically carried out in the presence of a base and a suitable solvent. Pyridine has traditionally been the solvent of choice due to its ability to facilitate the reaction and act as a base.

The reaction mechanism proceeds through the initial iodination of the hesperidin molecule at the C6 position, followed by the elimination of hydrogen iodide (HI) to form the desired double bond, yielding diosmin. The base in the reaction mixture neutralizes the HI formed, driving the reaction towards completion.

Recent advancements have explored the use of alternative solvents to pyridine, such as ionic liquids and morpholine, to develop more environmentally friendly and safer processes.[1]

Key Process-Related Impurities in Diosmin Synthesis

A number of impurities can arise during the synthesis of diosmin, either from the starting material, as intermediates, or as byproducts of side reactions. The most commonly encountered impurities are:

-

Hesperidin: The unreacted starting material is a common impurity. Its presence is primarily due to incomplete reaction.

-

6-Iodo Diosmin: This is a key intermediate in the iodination-dehydroiodination process. Incomplete dehydroiodination results in its presence in the final product.

-

Diosmetin: The aglycone of diosmin, formed by the cleavage of the rutinoside sugar moiety. This can occur under harsh acidic or basic conditions during synthesis or purification.

-

Linarin and Isorhoifolin: These are isomeric impurities of diosmin. Linarin (acacetin-7-O-rutinoside) and Isorhoifolin (apigenin-7-O-rutinoside) can be present as impurities in the hesperidin starting material or potentially be formed through side reactions.[2]

Data Presentation: Synthesis Conditions and Purity

The following tables summarize quantitative data from various studies on the synthesis of diosmin, highlighting the reaction conditions and the resulting yield and purity.

Table 1: Comparison of Different Solvents in Iodine-Mediated Dehydrogenation of Hesperidin

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Pyridine | Sodium Hydroxide | 90 | 6 | 75 | >90 | |

| Pyridine | Sodium Hydroxide | 95-105 | 9-10 | 80-86 | 95.3 | [2] |

| Ionic Liquid ([BPY]Br) | Sodium Hydroxide | 68-70 | 6 | 85 | Not Specified | |

| Ionic Liquid ([BMIM]Br) | Sodium Hydroxide | 68-70 | 6 | 76 | Not Specified | |

| Morpholine:Water (60:40) | Sodium Hydroxide | 85-90 | 9 | 84.0 | 95.26 | [3] |

| Morpholine:Methanol (60:40) | Sodium Hydroxide | 85-90 | 9 | 86.3 | 95.26 | [3] |

Table 2: Purity of Diosmin after Different Purification Methods

| Crude Diosmin Source | Purification Method | Final Purity (%) | Reference |

| Pyridine/Iodine Synthesis | Methanol wash, then crystallization from DMF:Water, followed by base-acid treatment | >99 | [2] |

| Pyridine/Iodine Synthesis | Crystallization from DMF:Water (9:1) | 99.5 | [2] |

| Pyridine/Iodine Synthesis | Base-acid treatment | >90 | [4] |

Experimental Protocols

Synthesis of Diosmin from Hesperidin using Iodine and Pyridine

This protocol is based on a widely cited method for diosmin synthesis.[2]

Materials:

-

Hesperidin (100 g)

-

Pyridine (700 ml, recovered)

-

Sodium Hydroxide (9.8 g)

-

Iodine (48 g, recovered, assay 95%)

-

Methanol

-

Sodium Thiosulfate

-

5% Aqueous Sodium Hydroxide solution

-

Concentrated Sulfuric Acid

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Reaction Setup: In a 2-liter clean glass assembly, charge 100 g of hesperidin, 700 ml of recovered pyridine, 9.8 g of sodium hydroxide, and 48 g of recovered iodine.

-

Reaction: Heat the resulting solution to 95-105 °C for 9-10 hours. Monitor the reaction progress by HPLC until the hesperidin content is less than 1%.

-

Solvent Recovery: After the reaction is complete, recover the pyridine by distillation.

-

Crude Diosmin Isolation: To the resulting solid, add methanol and heat to reflux. Filter the mixture at room temperature.

-

Iodine Removal: Treat the obtained solid with a sodium thiosulfate solution.

-

Base Treatment: Suspend the solid in 900 ml of 5% aqueous sodium hydroxide solution.

-

Precipitation: Adjust the pH of the mixture to 2-4 with concentrated sulfuric acid to precipitate the crude diosmin.

-

Filtration and Washing: Filter the reaction mass and wash the solid with water.

-

Yield and Purity of Crude Diosmin: The expected yield of crude diosmin is 80-86 g with a purity of approximately 95.3%.[2]

Purification of Crude Diosmin by Recrystallization

This protocol describes the purification of crude diosmin to achieve high purity.[2]

Materials:

-

Crude Diosmin (100 g)

-

Dimethylformamide (DMF) (1800 ml)

-

Water

Procedure:

-

Dissolution: In a 3-liter clean glass assembly, charge 100 g of crude diosmin and 1800 ml of dimethylformamide.

-

Heating: Heat the resulting solution to 90-95 °C to obtain a clear solution.

-

Crystallization: Add 900 ml of water at 90-95 °C and maintain the temperature for 30 minutes.

-

Filtration and Washing: Filter the reaction mass and wash the solid with water, followed by a hot water wash.

-

Drying: Dry the solid to obtain pure diosmin.

-

Yield and Purity: The expected yield is 90-95 g with a purity of up to 98.8%.[2]

Visualization of Workflows and Logical Relationships

Synthesis of Diosmin from Hesperidin

The following diagram illustrates the general workflow for the synthesis of diosmin from hesperidin via the iodine-mediated dehydrogenation process.

Caption: General workflow for the synthesis of diosmin.

Formation of Key Impurities during Diosmin Synthesis

This diagram illustrates the logical relationships in the formation of major impurities during the synthesis of diosmin from hesperidin.

Caption: Formation pathways of key diosmin impurities.

Conclusion

The synthesis of diosmin from hesperidin is a well-established process, yet the control of impurities remains a critical aspect of ensuring the quality and safety of the final pharmaceutical product. This review has outlined the primary synthetic methodologies, identified the key process-related impurities, and provided detailed experimental protocols. The presented data and workflows offer a valuable resource for researchers and drug development professionals to optimize the synthesis of diosmin, minimize impurity formation, and implement robust analytical control strategies. Further research focusing on developing greener and more efficient synthetic routes, along with comprehensive studies on the toxicological profiles of the impurities, will continue to advance the manufacturing of high-purity diosmin.

References

6-Iododiosmin: A Comprehensive Technical Guide on its Discovery, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid, diosmin. While this compound is primarily recognized as an impurity in the synthesis of diosmin, its unique chemical structure warrants further investigation into its potential biological activities and therapeutic applications. This document outlines the probable synthetic pathways, comprehensive characterization methodologies, and hypothesized biological functions based on the known properties of diosmin and other halogenated flavonoids. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are provided to facilitate further research in this area.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Diosmin, a flavone glycoside found predominantly in citrus fruits, is a well-established therapeutic agent for chronic venous insufficiency and hemorrhoids. The chemical modification of flavonoids, such as through halogenation, has been shown to potentially enhance their biological efficacy.[1] this compound, an iodinated derivative of diosmin, has been identified as a potential impurity during the synthesis of diosmin from hesperidin using iodine-based methods.[2][3] To date, dedicated research on the isolation, characterization, and biological activity of this compound remains limited. This guide aims to consolidate the available information and provide a structured framework for future research into this novel compound.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [4] |

| Molecular Formula | C₂₈H₃₁IO₁₅ | [4][5] |

| Molecular Weight | 734.44 g/mol | [5] |

| CAS Number | 1431536-92-3 | [5] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in DMSO and other polar organic solvents | - |

| Hydrogen Bond Donor Count | 8 | [4] |

| Hydrogen Bond Acceptor Count | 15 | [4] |

| Rotatable Bond Count | 7 | [4] |

Synthesis and Purification

While a specific protocol for the synthesis of this compound has not been published, its formation as a byproduct during the iodination of hesperidin to produce diosmin suggests a plausible synthetic route.[2] The proposed synthesis involves the electrophilic substitution of an iodine atom onto the A-ring of the flavonoid scaffold.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for the conversion of hesperidin to diosmin.[2][6][7][8]

Reaction Scheme:

Hesperidin + I₂ (in the presence of a base and solvent) → Diosmin + this compound (and other byproducts)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve hesperidin in an amide solvent such as dimethylformamide (DMF) or pyridine.

-

Addition of Reagents: Add an alkaline reagent, such as sodium hydroxide, to the solution. Subsequently, add iodine portion-wise while stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70°C and 100°C and maintain for several hours (e.g., 14 hours).[7][8]

-

Work-up: After the reaction is complete, cool the mixture and recover the solvent under reduced pressure. The crude product containing a mixture of diosmin and this compound can be precipitated.

-

Initial Purification: Treat the crude product with a sodium thiosulfate solution to remove any unreacted iodine.[2]

Purification of this compound

The purification of this compound from the reaction mixture can be achieved using chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is suitable for the separation of flavonoids.[9][10]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]

-

Detection: UV detection at a wavelength of around 280 nm is appropriate for flavonoids.[9]

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound. The identity of the peak can be confirmed by subsequent mass spectrometry analysis.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Structural Characterization

The definitive structural elucidation of synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[11][12][13][14]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC should also be employed to establish the connectivity of protons and carbons and confirm the position of the iodine atom on the A-ring.

-

Data Analysis: Compare the obtained spectra with those of diosmin to identify the shifts caused by the iodine substituent. The downfield shift of the aromatic proton at the C6 or C8 position would confirm the location of iodination.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce the purified this compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).[15][16][17][18]

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions.[15][17]

-

Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition (C₂₈H₃₁IO₁₅).

-

Tandem MS (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern, which can provide further structural information, particularly about the glycosidic linkages.[18]

Hypothesized Biological Activities and Experimental Protocols

While no biological studies have been conducted on this compound, the known activities of diosmin and other halogenated flavonoids allow for the formulation of several hypotheses regarding its potential biological effects.[1][19][20][21]

Antioxidant Activity

Diosmin exhibits antioxidant properties, and it is plausible that this compound retains this activity.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [22][23][24]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution.

-

In a 96-well plate, add the sample dilutions and a solution of DPPH in methanol.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [22][23][24][25][26]

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer to a specific absorbance at 734 nm.

-

Add the this compound sample to the ABTS radical solution.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

-

Anti-inflammatory Activity

Diosmin possesses anti-inflammatory properties, and halogenation can sometimes enhance this effect.

Experimental Protocols:

-

Inhibition of Protein Denaturation: [27][28]

-

Prepare a reaction mixture containing this compound, bovine serum albumin (BSA), and a buffer.

-

Incubate the mixture at a physiological temperature for a short period, followed by heating to induce denaturation.

-

Measure the turbidity of the solution spectrophotometrically.

-

Calculate the percentage of inhibition of protein denaturation.

-

-

Cell-Based Assays: [29][30][31]

-

Culture appropriate cell lines (e.g., macrophages like RAW 264.7).

-

Induce an inflammatory response using an agent like lipopolysaccharide (LPS).

-

Treat the cells with different concentrations of this compound.

-

Measure the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Anticancer Activity